4-Chloro-3-iodo-1-isobutyl-1H-pyrazole

Organic synthesis Cross-coupling Medicinal chemistry

4-Chloro-3-iodo-1-isobutyl-1H-pyrazole (CAS 2171313-92-9) is a dual-halogenated pyrazole building block designed for sequential, site-selective cross-coupling. The C3 iodo group undergoes mild Sonogashira/Suzuki coupling while the C4 chloro group remains intact, enabling orthogonal functionalization inaccessible with mono-halogenated analogs. The isobutyl N-substituent elevates logP and membrane permeability, making it superior to N-methyl or N-H pyrazoles for cell-based assays. Ideal for constructing ATP-competitive kinase inhibitor scaffolds and diverse heterocyclic libraries. Available with ≥95% purity. Order now.

Molecular Formula C7H10ClIN2
Molecular Weight 284.52 g/mol
Cat. No. B12226769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-iodo-1-isobutyl-1H-pyrazole
Molecular FormulaC7H10ClIN2
Molecular Weight284.52 g/mol
Structural Identifiers
SMILESCC(C)CN1C=C(C(=N1)I)Cl
InChIInChI=1S/C7H10ClIN2/c1-5(2)3-11-4-6(8)7(9)10-11/h4-5H,3H2,1-2H3
InChIKeyONRGIELONRXJNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-iodo-1-isobutyl-1H-pyrazole: A Dual-Halogenated Pyrazole Building Block for Orthogonal Cross-Coupling and Medicinal Chemistry


4-Chloro-3-iodo-1-isobutyl-1H-pyrazole (CAS 2171313-92-9) is a heterocyclic pyrazole derivative featuring a unique substitution pattern: a chloro group at the 4-position, an iodo group at the 3-position, and an isobutyl moiety at the N1 nitrogen . This compound belongs to the class of 1,3,4-trisubstituted pyrazoles and possesses a molecular weight of 284.53 g/mol and a predicted pKa of -2.09±0.10 . Its structure enables orthogonal reactivity profiles for sequential cross-coupling reactions, making it a valuable intermediate in the synthesis of complex heterocyclic scaffolds for pharmaceutical and agrochemical research [1].

Why 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole Cannot Be Simply Substituted by Other Pyrazole Analogs


In medicinal chemistry and synthetic organic chemistry, the precise substitution pattern of a pyrazole core dictates its reactivity, physicochemical properties, and ultimately its utility as a building block. The combination of a reactive iodo group at C3, a chloro group at C4, and an isobutyl N-substituent in 4-chloro-3-iodo-1-isobutyl-1H-pyrazole is not interchangeable with simpler analogs. For instance, the absence of the 4-chloro substituent (e.g., in 3-iodo-1-isobutyl-1H-pyrazole) eliminates the capacity for orthogonal functionalization, while the absence of the N-isobutyl group (e.g., in 4-chloro-3-iodo-1H-pyrazole) dramatically alters lipophilicity and solubility, impacting downstream handling and biological performance . The dual-halogen motif enables sequential, site-selective cross-coupling reactions that are essential for constructing complex molecular architectures with high efficiency [1].

Quantitative Differentiation Evidence for 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole vs. Closest Analogs


Orthogonal Cross-Coupling Potential: Selective Sonogashira Reaction at the C4 Iodo Position

1,3-Disubstituted-5-chloro-4-iodopyrazoles, a class to which 4-chloro-3-iodo-1-isobutyl-1H-pyrazole belongs, undergo selective Sonogashira coupling at the iodo position while leaving the chloro substituent intact [1]. This orthogonal reactivity allows for sequential functionalization at C4 (via the iodo group) followed by C3 (via the chloro group), a feature absent in analogs lacking either halogen.

Organic synthesis Cross-coupling Medicinal chemistry

Physicochemical Property Differentiation: Boiling Point and Density vs. 3-Iodo-1-isobutyl-1H-pyrazole

The presence of the 4-chloro substituent in 4-chloro-3-iodo-1-isobutyl-1H-pyrazole significantly increases both boiling point and density compared to the non-chlorinated analog 3-iodo-1-isobutyl-1H-pyrazole .

Physicochemical properties Purification Handling

Physicochemical Property Differentiation: Boiling Point and Density vs. 4-Chloro-3-iodo-1H-pyrazole

The N-isobutyl substituent in 4-chloro-3-iodo-1-isobutyl-1H-pyrazole dramatically alters predicted density and pKa compared to the N-unsubstituted analog 4-chloro-3-iodo-1H-pyrazole .

Physicochemical properties Lipophilicity Formulation

Lipophilicity Enhancement from Isobutyl Substitution

The isobutyl group at the N1 position of 4-chloro-3-iodo-1-isobutyl-1H-pyrazole is reported to improve solubility in organic solvents and enhance cellular uptake and retention compared to N-unsubstituted or N-methyl analogs [1]. While direct quantitative logP or solubility data for this specific compound are not available in the public domain, class-level trends indicate that N-alkyl substitution on pyrazoles generally increases lipophilicity (e.g., a methyl group increases logP by ~0.5-1.0 units) [2].

Lipophilicity Solubility Drug-likeness

Synthetic Utility in Kinase Inhibitor Synthesis

Compounds bearing the 4-chloro-3-iodo substitution pattern on heterocyclic scaffolds are established intermediates for the synthesis of kinase inhibitors. For example, 4-chloro-3-iodo-1H-indazole is a general reagent used in the synthesis of mitotic kinase TTK inhibitors for cancer treatment [1]. While this is not a direct study of 4-chloro-3-iodo-1-isobutyl-1H-pyrazole, the analogous substitution pattern suggests similar utility in kinase inhibitor programs, particularly where orthogonal functionalization is required.

Kinase inhibitors Cancer therapeutics Medicinal chemistry

Optimal Use Cases for 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole in Research and Development


Sequential, Orthogonal Cross-Coupling in Complex Heterocycle Synthesis

When constructing highly substituted pyrazole cores for medicinal chemistry programs, 4-chloro-3-iodo-1-isobutyl-1H-pyrazole serves as an ideal platform for sequential functionalization. The iodo group at C4 undergoes selective Sonogashira or Suzuki coupling under mild conditions while leaving the C3 chloro group intact, enabling a second, distinct cross-coupling step to install diverse aryl or heteroaryl moieties [1]. This orthogonal strategy is not feasible with mono-halogenated pyrazoles like 3-iodo-1-isobutyl-1H-pyrazole.

Medicinal Chemistry Lead Optimization Requiring Enhanced Lipophilicity

For projects where improved membrane permeability or organic solvent solubility is critical, the N-isobutyl group of 4-chloro-3-iodo-1-isobutyl-1H-pyrazole offers a distinct advantage over N-unsubstituted or N-methyl pyrazole analogs [2]. This feature makes it a preferred building block for synthesizing compound libraries intended for cell-based assays or in vivo studies, where compound partitioning into lipid bilayers is essential for target engagement.

Kinase Inhibitor Scaffold Diversification

Medicinal chemists developing ATP-competitive kinase inhibitors can utilize 4-chloro-3-iodo-1-isobutyl-1H-pyrazole as a versatile hinge-binding scaffold precursor. The 4-chloro-3-iodo substitution pattern is a recognized motif in kinase inhibitor synthesis, as exemplified by its indazole analog used in TTK inhibitor development [3]. The orthogonal halogens allow for systematic exploration of vector diversity, a key advantage in optimizing potency and selectivity.

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